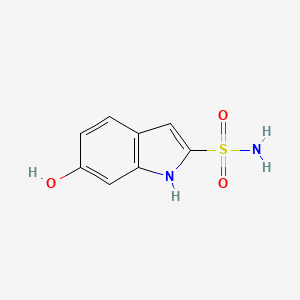

6-Hydroxy-1H-indole-2-sulfonamide

Description

Significance of Indole (B1671886) Core in Bioactive Molecules and Natural Products

The indole nucleus is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products and synthetic molecules with significant biological activity. nih.gov This aromatic heterocyclic structure is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to numerous important substances, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov

The versatility of the indole core allows it to mimic the structure of peptides and bind to various proteins, making it a focal point in medicinal chemistry. nih.gov Its presence in commercially available drugs such as the antiarrhythmic agent ajmaline (B190527) and the antitumor agent vincristine (B1662923) underscores its therapeutic relevance. mdpi.com The indole ring system is a fundamental building block in the design of drugs targeting a wide range of diseases. bohrium.com

Importance of Sulfonamide Moiety in Pharmaceutical Development

The sulfonamide group (-SO2NH2) is another cornerstone in pharmaceutical development, having revolutionized medicine as the first class of synthetic antimicrobial agents, widely known as sulfa drugs. ajchem-b.comresearchgate.net Beyond their historical and ongoing use in treating bacterial infections, sulfonamides exhibit a broad spectrum of biological activities. researchgate.netajchem-b.com

This functional group is integral to a variety of non-antimicrobial therapeutic agents, including diuretics, hypoglycemic agents, anticonvulsants, and anticancer drugs. ajchem-b.comnih.gov Sulfonamides are known to act as inhibitors of crucial enzymes like carbonic anhydrases, which are implicated in conditions such as glaucoma and certain cancers. ajchem-b.comresearchgate.net The adaptability of the sulfonamide moiety continues to make it a valuable component in the synthesis of new therapeutic molecules. ajchem-b.com

Emergence of Indole-Sulfonamide Conjugates in Drug Discovery

The fusion of the indole nucleus and the sulfonamide functional group into a single molecular entity has given rise to a promising class of hybrid compounds. These indole-sulfonamide conjugates are being explored for a multitude of therapeutic applications, driven by the synergistic potential of combining two potent pharmacophores. researchgate.net

Researchers have synthesized and evaluated various indole-sulfonamide derivatives, revealing their potential as inhibitors of key biological targets. mdpi.com For instance, certain indole-sulfonamides have demonstrated significant inhibitory activity against carbonic anhydrase isoforms, which are important targets in the treatment of glaucoma and cancer. nih.govtandfonline.com The development of these hybrids has also extended to the search for new antitubercular and anticancer agents, with some derivatives showing promising antiproliferative effects. nih.govnih.gov The structural versatility of these conjugates allows for fine-tuning of their biological activity through modifications at different positions of the indole ring and the sulfonamide group. researchgate.netacs.orgacs.org

Overview of Research Trajectories for 6-Hydroxy-1H-indole-2-sulfonamide and Related Analogues

While specific research focused solely on this compound is not extensively detailed in publicly available literature, the research trajectory for this compound can be inferred from studies on closely related analogues. The investigation of hydroxylated indole sulfonamides is an active area of research, particularly in the context of enzyme inhibition.

Research into a series of indole-based benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms has provided valuable structure-activity relationship (SAR) insights. For example, studies have shown that the position of the hydroxyl group on the indole ring can significantly impact the inhibitory activity. While some hydroxy-substituted analogues have shown a decrease in potency, others have exhibited strong inhibition, suggesting that the placement of the hydroxyl group is critical for interaction with the target enzyme. nih.gov

The primary research interest in such compounds lies in their potential as selective enzyme inhibitors. The table below summarizes the inhibitory activity of some representative indole sulfonamide analogues against different carbonic anhydrase isoforms.

| Compound Type | Target Isoform(s) | Observed Activity | Reference(s) |

| Indole-based benzenesulfonamides | hCA I, II, IX, XII | Potent inhibition of hCA II and XII, with activity dependent on substitution patterns. | nih.gov |

| Indoline-5-sulfonamides | hCA I, II, IX, XII | Moderate antiproliferative activity and potent inhibition of CA XII. | nih.gov |

| Curcumin-inspired sulfonamides | hCA I, II, IX, XII | Very potent inhibition of hCA II and significant inhibition of hCA IX and XII. | tandfonline.com |

The research on these related compounds suggests that this compound would likely be investigated for its potential as a carbonic anhydrase inhibitor. Future research would likely involve its synthesis and in vitro evaluation against a panel of CA isoforms to determine its potency and selectivity. Further studies could also explore its potential as an anticancer or antimicrobial agent, given the broad biological activities of this class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3S |

|---|---|

Molecular Weight |

212.23 g/mol |

IUPAC Name |

6-hydroxy-1H-indole-2-sulfonamide |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)8-3-5-1-2-6(11)4-7(5)10-8/h1-4,10-11H,(H2,9,12,13) |

InChI Key |

OHFUBHXDAHSMBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 1h Indole 2 Sulfonamide and Analogues

Strategies for Indole (B1671886) Ring Construction and Functionalization

The construction of the indole ring and the introduction of key functional groups are the initial and crucial steps in the synthesis of 6-hydroxy-1H-indole-2-sulfonamide. Various methods have been developed to achieve these goals, ranging from classical condensation reactions to modern catalytic approaches.

A notable and environmentally friendly approach to the synthesis of 6-hydroxy indoles is through catalyst-free condensation reactions. One such method involves the reaction of carboxymethyl cyclohexadienones with primary amines. This reaction proceeds via an aza-Michael addition of an in-situ formed enamine to the cyclohexadienone moiety, followed by rearomatization to yield the 6-hydroxy indole. acs.orgelsevierpure.com This method is advantageous due to its operational simplicity and the avoidance of metal catalysts, which can be crucial for applications in medicinal chemistry. The reaction demonstrates broad substrate scope, accommodating various anilines and aliphatic amines. acs.org

Another classical method for indole synthesis that can be adapted for 6-hydroxyindoles is the Bischler reaction. This reaction involves the condensation of an α-hydroxyketone with an arylamine. capes.gov.br A modified, solvent-free Bischler reaction has been reported for the synthesis of 4- and 6-hydroxyindoles, where the fusion of 3-aminophenol (B1664112) with benzoins under acidic catalysis yields a mixture of the two isomers, with the 6-hydroxyindole (B149900) being the major product. capes.gov.br

| Starting Material 1 | Starting Material 2 | Product | Key Features |

| Carboxymethyl cyclohexadienone | Primary amine | 6-Hydroxy indole | Catalyst-free, broad amine scope acs.orgelsevierpure.com |

| 3-Aminophenol | Benzoin | 6-Hydroxyindole (major) | Solvent-free, acidic catalysis capes.gov.br |

Introduction of Sulfonamide Moiety onto Indole Scaffolds

The introduction of a sulfonamide group, particularly at the C-2 position of the indole ring, is a key step in the synthesis of the target molecule. Direct C-2 functionalization of indoles can be challenging as the C-3 position is generally more reactive. acs.org However, methods for the regioselective C-2 sulfonylation of indoles have been developed.

A facile and general method for the C-2 sulfonylation of indoles is the use of sodium sulfinates in the presence of molecular iodine. acs.orgacs.org This reaction proceeds under mild conditions (room temperature) and provides the 2-sulfonylated indoles in good to excellent yields. acs.org The electronic nature of the substituents on the indole ring influences the reaction efficiency, with electron-donating groups generally leading to higher yields. acs.org While not explicitly tested on 6-hydroxyindole, the positive effect of other electron-donating groups like methoxy (B1213986) suggests that this method could be applicable for the synthesis of this compound.

| Indole Substrate | Reagents | Product | Yield (%) |

| Indole | Sodium benzenesulfinate, I₂ | 2-(Phenylsulfonyl)-1H-indole | 85 |

| 5-Methoxyindole | Sodium benzenesulfinate, I₂ | 5-Methoxy-2-(phenylsulfonyl)-1H-indole | 96 |

| 5-Bromoindole | Sodium benzenesulfinate, I₂ | 5-Bromo-2-(phenylsulfonyl)-1H-indole | 58 |

| Data sourced from a study on regioselective C2 sulfonylation of indoles. acs.org |

Multi-Step Synthesis Pathways for Indole-Sulfonamide Derivatives

The synthesis of this compound can be envisioned through a multi-step pathway combining the formation of the 6-hydroxyindole core and the subsequent introduction of the sulfonamide group.

A potential synthetic route could commence with the synthesis of 6-methoxyindole (B132359), a common precursor. The 6-methoxy group can serve as a protected form of the 6-hydroxy group. The C-2 position of 6-methoxyindole could then be sulfonylated using the iodine-mediated reaction with a suitable sulfonylating agent, such as a protected sulfonamide or a sulfonyl chloride that can be later converted to the primary sulfonamide. The final step would involve the demethylation of the 6-methoxy group to yield the desired this compound.

Alternatively, a multi-step continuous flow synthesis approach, which has been successfully employed for the synthesis of other complex indole derivatives, could be adapted. nih.gov Such an approach offers advantages in terms of reaction time, efficiency, and scalability. nih.gov

Regioselective Synthesis and Derivatization

The ability to selectively modify different positions of the this compound scaffold is crucial for exploring structure-activity relationships and developing analogues with tailored properties.

The indole ring offers several sites for modification. The indole nitrogen (N-1) can be alkylated or acylated. The C-3 position, while less reactive than in unsubstituted indoles due to the presence of the C-2 sulfonyl group, can potentially undergo electrophilic substitution or be functionalized through other means. The phenolic hydroxyl group at the C-6 position is a key site for derivatization, such as etherification or esterification, which can modulate the compound's properties. acs.org The C-5 position can also be a target for further substitution.

| Position | Potential Modification | Reagents/Conditions |

| N-1 | Alkylation, Acylation | Alkyl halides, Acyl chlorides |

| C-3 | Electrophilic Substitution | Varies depending on desired substituent |

| C-5 | Halogenation, Nitration | Halogenating agents, Nitrating agents |

| C-6 (OH) | Etherification, Esterification | Alkyl halides, Acyl chlorides |

Alterations on the Sulfonamide Nitrogen and Aryl Substituents

The sulfonamide moiety itself provides opportunities for derivatization. The nitrogen atom of the sulfonamide can be substituted with various alkyl or aryl groups, leading to secondary or tertiary sulfonamides. If the sulfonamide is introduced using an arylsulfonyl chloride, the aryl ring can bear a wide range of substituents, allowing for the introduction of diverse chemical functionalities. These modifications can influence the electronic properties and steric bulk of the sulfonamide group, which can in turn affect the biological activity of the molecule.

Advancements in the Synthesis of this compound and Its Derivatives

The synthesis of this compound and related compounds is a significant area of research, driven by the prevalence of the indole scaffold in bioactive molecules. The introduction of a sulfonamide group can enhance the pharmacokinetic properties of these molecules. Advanced synthetic techniques have been developed to construct these complex structures with greater efficiency and control.

Advanced Synthetic Techniques

Modern synthetic strategies provide robust methods for creating a diverse range of indole sulfonamide derivatives, often with improved yields and selectivity.

Alkylation of Sulfonamides in Indole Contexts

Alkylation of the sulfonamide nitrogen is a key modification in the synthesis of indole-2-sulfonamide analogues. This process allows for the introduction of various substituents that can influence the biological profile of the molecule. A common method is the N-alkylation of a pre-existing indole-2-sulfonamide core using alkyl halides with a base. The choice of base and solvent is crucial for high yields.

Alternatively, protecting the indole nitrogen before sulfonamide alkylation, followed by deprotection, can be advantageous, especially when using sensitive alkyl groups. nih.gov The Friedel-Crafts alkylation of indoles with nitroalkenes, catalyzed by a copper(II) triflate/bis(sulfonamide)-diamine system, has also been shown to be highly effective, producing products in up to 99% yield. acs.org

Table 1: Examples of Alkylation Reactions in Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| Indole | trans-β-Nitrostyrene | Cu(OTf)₂/Bis(sulfonamide)-diamine | Not Specified | Friedel-Crafts alkylation product | up to 99 | acs.org |

| Indole | Trichloroacetimidates | Lewis Acids | Not Specified | Alkylated indoles | Not Specified | nih.gov |

This table provides examples of different alkylation methods used in the synthesis of indole derivatives.

Formylation and Nitrile Introduction on Indole Moieties

The introduction of formyl (–CHO) or nitrile (–CN) groups onto the indole ring creates versatile synthetic handles for further chemical modifications.

The Vilsmeier-Haack reaction is a classical method for formylating electron-rich indoles, typically at the C3 position. semanticscholar.orgpcbiochemres.comorganic-chemistry.orgyoutube.com This reaction uses reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). semanticscholar.orgpcbiochemres.comorganic-chemistry.orgyoutube.com However, greener alternatives are being developed, such as an iron-catalyzed C3-formylation using formaldehyde (B43269) and aqueous ammonia, which avoids hazardous reagents. organic-chemistry.org Another approach involves a boron-catalyzed formylation with trimethyl orthoformate. acs.org

Nitrile groups can be introduced through several methods. The palladium-catalyzed cyanation of indole C-H bonds is one such method, utilizing safe and readily available cyanide sources like a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH₃CN). rsc.orgrsc.org The Sandmeyer reaction, converting an amino group to a nitrile, is another established technique. wikipedia.org Additionally, treating aldoximes with a Vilsmeier-Haack reagent can yield nitriles. researchgate.net

Table 2: Methods for Formylation and Cyanation of Indoles

| Reaction Type | Reagents | Substrate | Product | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Indole | 3-Formylindole | semanticscholar.orgpcbiochemres.comorganic-chemistry.orgyoutube.com |

| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, Aqueous Ammonia | Indole | 3-Formylindole | organic-chemistry.org |

| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl orthoformate | Indole | C-Formylindole | acs.org |

| Palladium-Catalyzed Cyanation | Pd Catalyst, NH₄HCO₃, DMSO | Indole | 3-Cyanoindole | rsc.org |

| Palladium-Catalyzed Cyanation | Pd Catalyst, CH₃CN | Indole | 3-Cyanoindole | rsc.org |

This table summarizes various methods for introducing formyl and nitrile groups onto the indole scaffold.

Cascade Cyclization Reactions for Sulfonamide-Indole Derivatives

Cascade reactions, or domino reactions, are highly efficient for synthesizing complex molecules like sulfonamide-indole derivatives in a single pot, which minimizes steps and waste.

Palladium-catalyzed cascade reactions are particularly useful. For instance, the reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline catalyst can produce indoles. mdpi.com Another palladium-catalyzed intramolecular reaction of N-indolyl-substituted aryl-sulfonamides can lead to the formation of indole-fused six-membered sultams. rsc.org

Visible-light-mediated radical cascade reactions have also emerged as a powerful tool. These methods can be used to synthesize sulfonated indole-fused pyridines and other complex heterocyclic systems. researchgate.netresearchgate.netnih.gov These reactions often proceed under mild conditions and offer access to a wide range of functionalized indole derivatives. researchgate.netresearchgate.netnih.gov For example, a visible-light-induced cascade sulfonylation/cyclization has been developed for creating indole-fused pyridine (B92270) derivatives. nih.gov

Biological Activities and Mechanistic Studies of 6 Hydroxy 1h Indole 2 Sulfonamide Derivatives

Antiproliferative and Antimitotic Activities

The anticancer potential of indole-sulfonamide derivatives is prominently linked to their ability to interfere with cell division, a hallmark of cancer. These compounds have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms that disrupt the mitotic process. researchgate.netresearchgate.net

Indole-sulfonamide derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of cell lines derived from various cancers, including lung, liver, and blood cancers. researchgate.net For instance, a library of 44 indole-sulfonamide derivatives was tested for cytotoxic activities against four cancer cell lines: HuCCA-1 (human cholangiocarcinoma), HepG2 (human liver cancer), A549 (human lung cancer), and MOLT-3 (human acute lymphoblastic leukemia). researchgate.net Many of these derivatives exhibited notable activity, particularly against the MOLT-3 cell line. researchgate.net

Other research has focused on indole-based derivatives, including those with sulfonamide moieties, which have shown promising antiproliferative effects with GI50 (50% growth inhibition) values in the nanomolar range. nih.gov For example, a series of indole-2-carboxamides demonstrated potent antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM. nih.gov Similarly, indoline-5-sulfonamide derivatives have been shown to exert a moderate antiproliferative effect on the MCF-7 breast cancer cell line under both normal and hypoxic conditions. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole-Based Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Indole-2-carboxamides | Various | GI50 | 26 nM - 86 nM nih.gov |

| 2-Phenylindole Derivatives | Various | IC50 | Nanomolar range mdpi.com |

| Indolyl-imidazopyridines | A375 (Melanoma) | IC50 | 3 nM mdpi.com |

| Indolyl-imidazopyridines | PC-3 (Prostate) | IC50 | 8 nM mdpi.com |

| Indoline-5-sulfonamides | MCF-7 (Breast) | IC50 | 12.9 µM (hypoxia) mdpi.com |

The primary mechanism by which many indole-based compounds exert their antiproliferative effects is through the disruption of the cell cycle, specifically by inducing mitotic arrest. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. nih.gov Agents that interfere with microtubule function can halt the cell cycle in the G2/M phase, preventing cell division and ultimately leading to apoptosis (programmed cell death). nih.gov Azaindole derivatives, for example, have been identified as potent microtubule-depolymerizing agents that induce G2/M cell cycle arrest in several cancer cell lines. nih.gov

The molecular target for the antimitotic activity of many indole (B1671886) derivatives is tubulin. nih.govnih.gov Tubulin is a protein that polymerizes to form microtubules. nih.gov These microtubules are highly dynamic structures, constantly undergoing phases of polymerization and depolymerization, a process essential for their function in mitosis. nih.gov

Indole-sulfonamide and related indole derivatives function as tubulin polymerization inhibitors. mdpi.comnih.govsemanticscholar.org They bind to tubulin, often at the colchicine-binding site, and interfere with its ability to assemble into microtubules. nih.govnih.gov This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to the mitotic arrest observed in treated cancer cells. nih.govnih.gov Arylthioindoles (ATIs), a class of potent tubulin polymerization inhibitors, interact with the colchicine site on β-tubulin to inhibit tubulin assembly. mdpi.com The indole nucleus is a core structure in several classes of tubulin inhibitors, including aroylindoles and arylthioindoles, highlighting its importance for this specific anticancer mechanism. mdpi.comnih.gov

Enzyme Inhibitory Activities

In addition to their antimitotic effects, indole-sulfonamide derivatives are potent inhibitors of specific enzymes that play a critical role in cancer cell survival and proliferation. The sulfonamide group is a key pharmacophore known for its ability to bind to the active site of metalloenzymes, particularly carbonic anhydrases. nih.govmdpi.com

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain CA isoforms are overexpressed in various tumors and are involved in regulating pH, which is crucial for tumor growth, invasion, and metastasis, especially under hypoxic (low oxygen) conditions. unifi.it The sulfonamide moiety is a classic zinc-binding group, making sulfonamide-containing compounds, including indole-sulfonamides, effective inhibitors of CAs. nih.govacs.org

Derivatives of indole-sulfonamide have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are tumor-associated and considered important anticancer targets. nih.govunifi.itmdpi.com

Studies have shown that indole-based benzenesulfonamides can be potent and selective inhibitors of these isoforms. nih.gov For example, one novel series of indole-based benzenesulfonamides displayed potent activity against the tumor-related hCA XII isoform, with inhibition constants (Ki) in the double-digit nanomolar range. nih.gov Another compound from this series demonstrated highly potent inhibition against the hCA II isoform with a Ki of 5.9 nM and exhibited significant selectivity for hCA II over the I, IX, and XII isoforms. nih.gov The substitution pattern on the indole and sulfonamide scaffolds plays a crucial role in determining the potency and isoform selectivity of these inhibitors. nih.govacs.org For instance, 1-acylated indoline-5-sulfonamides showed inhibitory activity against the tumor-associated CA IX and XII with Ki values as low as 132.8 nM and 41.3 nM, respectively. mdpi.com

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Indole-Sulfonamide Derivatives

| Compound Class | Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Indole-based benzenesulfonamides | hCA I | >1000 nM nih.gov |

| Indole-based benzenesulfonamides | hCA II | 5.9 nM nih.gov |

| Indole-based benzenesulfonamides | hCA IX | 199.1 nM nih.gov |

| Indole-based benzenesulfonamides | hCA XII | 36.9 nM - 90.9 nM nih.gov |

| 1-Acylated indoline-5-sulfonamides | hCA IX | up to 132.8 nM mdpi.com |

| 1-Acylated indoline-5-sulfonamides | hCA XII | up to 41.3 nM mdpi.com |

Carbonic Anhydrase (CA) Inhibition

Inhibition of Microbial Carbonic Anhydrases (e.g., Candida glabrata CgNce103)

The β-carbonic anhydrase from the pathogenic yeast Candida glabrata, known as CgNce103, has emerged as a significant target for novel antifungal agents. This enzyme is crucial for the pathogen's CO2 sensing, metabolism, and pathogenesis. semanticscholar.orgnih.gov Sulfonamides and related compounds have been investigated as inhibitors of this microbial enzyme.

Research has shown that various sulfonamide derivatives can potently inhibit CgNce103. For instance, a series of 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] were found to be potent inhibitors of CgNce103, with inhibition constants (KI) ranging from 6.4 to 63.9 nM. semanticscholar.orgnih.gov The 5,7-dichloro substituted derivative, in particular, demonstrated the most effective inhibition with a KI of 6.4 nM and exhibited high selectivity for CgNce103 over the human cytosolic isoforms hCA I and II. semanticscholar.orgnih.gov

The inhibition of CgNce103 by these sulfonamide derivatives presents a promising strategy for developing new antifungal drugs, especially considering the increasing resistance of C. glabrata to conventional therapies. nih.gov The mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, a characteristic interaction for this class of inhibitors.

Table 1: Inhibition of Candida glabrata Carbonic Anhydrase (CgNce103) by Indole-based Sulfonamide Derivatives

| Compound | Substitution | Inhibition Constant (KI) against CgNce103 (nM) |

| 4a | Unsubstituted | 25.3 |

| 4b | 5-CH3 | 18.9 |

| 4c | 5-OCH3 | 33.7 |

| 4d | 5-F | 21.4 |

| 4e | 5-Cl | 15.8 |

| 4f | 5-Br | 12.1 |

| 4g | 5-I | 9.8 |

| 4h | 5-NO2 | 63.9 |

| 4i | 7-CH3 | 29.6 |

| 4j | 7-Cl | 11.2 |

| 4k | 5,7-di-CH3 | 38.1 |

| 4l | 5,7-di-Cl | 6.4 |

| 4m | 5,7-di-Br | 8.2 |

Data synthesized from published research on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones]. semanticscholar.orgnih.gov

Glycosidase and Amylase Inhibition (α-glucosidase, α-amylase)

Certain indole-based sulfonamide derivatives have been investigated for their potential to inhibit α-glucosidase and α-amylase, enzymes that play a key role in carbohydrate digestion and glucose absorption. scilit.com The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govsemanticscholar.org

Studies on 3,3-di(indolyl)indolin-2-ones, which share the indole scaffold, have shown that these compounds can exhibit significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov Notably, some derivatives displayed higher α-glucosidase inhibition and lower α-amylase inhibition compared to the standard drug acarbose, which is a desirable profile for minimizing gastrointestinal side effects. nih.gov For instance, one compound showed an α-glucosidase inhibition of 67 ± 13% and an α-amylase inhibition of 51 ± 4% at a concentration of 50 μg/ml, whereas acarbose had inhibitions of 19 ± 5% and 90 ± 2%, respectively. nih.gov

The mechanism of inhibition is believed to involve the interaction of the indole moiety and other substituents with the active sites of the enzymes, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are considered important targets for cancer therapy. nih.gov Several novel sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit human HDACs. epa.govresearchgate.net

Research has identified sulfonamide-containing compounds that are potent inhibitors of HDACs, with IC50 values in the low nanomolar range against the enzyme extracted from HeLa cells. epa.govresearchgate.net These compounds have also demonstrated antiproliferative effects in cell culture. epa.govresearchgate.net Structure-activity relationship studies have highlighted the importance of the sulfonamide bond's direction and the substitution patterns on the aromatic ring for HDAC inhibitory activity. researchgate.net

For example, a novel class of HDAC6 inhibitors containing indole-based cap groups has been developed. One such compound, substituted with a cyclopropyl-methyl group at the N-1 position of its indole ring, was identified as a highly potent HDAC6 inhibitor with an IC50 of 3.11 ± 0.09 nM. nih.gov This compound also showed significant selectivity over other HDAC isoforms. nih.gov The inhibitory mechanism involves the binding of the molecule within the catalytic pocket of the HDAC enzyme. nih.gov

Kinase Inhibition (e.g., EGFR, BRAFV600E, VEGFR-2)

Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov

Indole derivatives have been investigated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and VEGFR-2. taylorandfrancis.com Some indole derivatives have shown dual inhibitory activities against both EGFR and VEGFR-2, with IC50 values in the nanomolar range. taylorandfrancis.com Sulfonamide-containing compounds have also been a focus of research for developing VEGFR-2 inhibitors as an anti-angiogenic therapy. nih.gov

The development of multi-target inhibitors, such as those targeting both VEGFR-2 and other cancer-related enzymes, is a promising strategy in cancer therapy. nih.gov The mechanism of kinase inhibition by these compounds typically involves binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and downstream signaling.

Other Enzymatic Targets (e.g., Insulysin, Aromatase, Topoisomerases)

The versatile structure of indole sulfonamides allows them to interact with a variety of other enzymatic targets.

Aromatase: This enzyme is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.gov Previous research has identified indole sulfonamide molecules with promising activity against aromatase. nih.gov Subsequent studies on phenyl and benzyl sulfonamide derivatives have led to compounds with significantly higher inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies have confirmed that the indole group and the sulfonamide linker interact with key residues in the aromatase active site. nih.gov

Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for anticancer drugs. Acridine/sulfonamide hybrids have been synthesized and evaluated for their ability to inhibit topoisomerase I and II. mdpi.com One compound demonstrated potent inhibition of Topo-I with an IC50 value of 3.41 µg/mL, while another showed significant inhibitory effect on Topo-II with an IC50 of 7.33 μM. mdpi.com These compounds are believed to exert their anticancer effects by stabilizing the topoisomerase-DNA complex, leading to DNA damage and apoptosis. mdpi.com

Antimicrobial Activities

Antibacterial Spectrum (Gram-Positive and Gram-Negative Organisms)

Sulfonamide derivatives have a long history as antibacterial agents. researchgate.net They are known to be effective against a broad spectrum of bacteria, including both Gram-positive and certain Gram-negative organisms. nih.gov Susceptible Gram-negative bacteria include species of Klebsiella, Salmonella, and Escherichia coli. nih.gov

Phenylsulfonyl indole-modified Ru-based metallodrugs have shown strong bacteriostatic efficacy against Staphylococcus aureus (a Gram-positive bacterium) and robust bactericidal efficacy against Escherichia coli (a Gram-negative bacterium) when used in combination with polymyxin B. rsc.org The mechanism of action for these compounds involves the destruction of the bacterial membrane, leading to membrane depolarization and the production of reactive oxygen species (ROS). rsc.org

Other studies on newly synthesized sulfonamide derivatives have also demonstrated significant antibacterial activity against a range of clinical Gram-negative isolates. research-nexus.net The disk diffusion method and determination of minimum inhibitory concentration (MIC) are commonly used to evaluate the antibacterial efficacy of these compounds. researchgate.netresearch-nexus.net

Antifungal Efficacy

Derivatives of indole and sulfonamide scaffolds have been independently recognized for their therapeutic potential, including antifungal properties. The strategic combination of these two pharmacophores has led to the development of novel compounds with significant activity against various fungal pathogens. Research has shown that certain 1-(1H-indol-3-yl) derivatives exhibit fungicidal activity against strains of Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus niger at concentrations ranging from 0.250 to 1 mg/mL. nih.gov Specifically, compounds with substitutions on the indole ring or the benzyl tail demonstrated modulated antifungal effects. nih.gov

The mechanism of action for some of these derivatives is linked to the inhibition of crucial fungal enzymes. For instance, novel 2-indolinones that incorporate a sulfonamide moiety have been identified as potent and selective inhibitors of β-carbonic anhydrase in Candida glabrata (CgNce103). nih.gov This enzyme is vital for the pathogen's CO2 sensing, metabolism, and pathogenesis. nih.gov One 5,7-dichloro substituted derivative demonstrated particularly effective inhibition with an inhibition constant (KI) of 6.4 nM and high selectivity over human carbonic anhydrase isoforms. nih.gov Such findings suggest that these compounds could serve as leads for developing new antifungal agents that act via a novel mechanism, potentially overcoming existing drug resistance issues. nih.gov

Table 1: Antifungal Activity of Indole-Sulfonamide Derivatives

| Compound Class | Fungal Strain(s) | Activity Metric | Value | Target Enzyme |

|---|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives | Candida spp., Aspergillus niger | MFC | 0.250–1 mg/mL | Tyrosinase (partial inhibition) |

| 2-indolinone-sulfonamides | Candida glabrata | K_I | 6.4–63.9 nM | β-carbonic anhydrase (CgNce103) |

Antitubercular Potency and Mycobacterial Targets (e.g., MmpL3, InhA, CM)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of new antitubercular agents with novel mechanisms of action. Indole-based compounds, including indole-2-carboxamides, have shown significant promise by targeting the essential mycolic acid transporter, Mycobacterial membrane protein Large 3 (MmpL3). johnshopkins.edunih.govjohnshopkins.edu MmpL3 is crucial for transporting trehalose monomycolate, a key precursor for the mycobacterial outer membrane, making it an attractive drug target. johnshopkins.edunih.gov

Structure-activity relationship (SAR) studies on indole-2-carboxamide series have led to the identification of highly potent analogs. nih.gov For example, the compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide exhibits exceptional activity against drug-sensitive Mtb strains with a minimum inhibitory concentration (MIC) of 0.012 µM. nih.gov This compound also retains its potency against MDR and XDR strains. nih.gov While much of the focus has been on indole-carboxamides, related scaffolds like indazole sulfonamides are also in preclinical development, highlighting the potential of the broader indole-sulfonamide class as antitubercular agents. nih.gov

Another key enzyme in the mycobacterial fatty acid synthesis pathway, InhA (enoyl-acyl carrier protein reductase), is a validated target for antitubercular drugs. nih.gov Certain indole derivatives, such as 5-indole carbonyl derivatives, have been found to moderately inhibit InhA, suggesting that indole-based scaffolds can be tailored to interact with this critical target. nih.gov

Table 2: Antitubercular Activity of Indole Derivatives

| Compound Class | Mtb Strain(s) | Activity Metric | Value | Target Enzyme |

|---|---|---|---|---|

| Indole-2-carboxamides | Drug-sensitive, MDR, XDR | MIC | 0.012 µM | MmpL3 |

| 5-Indole carbonyl derivatives | M. tuberculosis | IC_50 | 39.4 µM | InhA |

Antiviral and Antimalarial Activities

Inhibition of Viral Replication (e.g., HCV NS4B, SARS-CoV-2 Helicase)

The indole sulfonamide scaffold has proven to be a versatile framework for the development of potent antiviral agents. A notable example is its application in targeting the Hepatitis C Virus (HCV). A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was developed and evaluated for its ability to inhibit HCV RNA replication. nih.gov Optimization of this series yielded compounds with potencies in the low nanomolar range against the HCV genotype 1b replicon. nih.gov One of the lead compounds, 8c , was identified as a powerful HCV replicon inhibitor with an EC50 value of 4 nM. nih.gov Resistance selection studies confirmed that these compounds target the viral nonstructural protein 4B (NS4B), an under-exploited viral target. nih.gov Further structure-activity relationship investigations led to the development of 6-(azaindol-2-yl)pyridine-3-sulfonamides, with compound 2ac showing an EC50 of 2 nM and a high selectivity index. nih.gov

The sulfonamide moiety is also a key feature in inhibitors targeting other viruses. nih.gov In the context of the COVID-19 pandemic, the SARS-CoV-2 helicase (NSP13) has been identified as a critical drug target due to its essential role in viral replication and high sequence conservation. openlabnotebooks.orgresearchgate.net Research into helicase inhibitors has shown that compounds incorporating a thiazole sulfonamide chemotype can exhibit inhibitory activity, demonstrating the utility of the sulfonamide group in targeting viral helicases. openlabnotebooks.org While specific 6-Hydroxy-1H-indole-2-sulfonamide derivatives have not been explicitly highlighted as SARS-CoV-2 helicase inhibitors, the broader class of indole-containing compounds has been investigated for anti-SARS-CoV-2 properties, targeting various viral proteins. mdpi.comnih.gov

Table 3: Antiviral Activity of Indole-Sulfonamide Derivatives

| Compound ID/Class | Virus | Activity Metric | Value | Target Protein |

|---|---|---|---|---|

| Compound 8c | HCV Genotype 1b | EC_50 | 4 nM | NS4B |

| Compound 2ac | HCV Genotype 1b | EC_50 | 2 nM | NS4B |

| Thiazole sulfonamides | SARS-CoV-2 | - | Micromolar activity | NSP13 Helicase |

Activity against Plasmodium falciparum Strains

The indole-sulfonamide framework has also been explored for its potential in combating malaria, a disease caused by Plasmodium parasites. Studies have evaluated libraries of these derivatives for their activity against Plasmodium falciparum, the deadliest species causing malaria in humans. acs.org In one study, a series of bisindole and trisindole sulfonamides were tested against the multidrug-resistant K1 strain of P. falciparum. acs.org Several of these compounds exhibited significant antimalarial activity, with IC50 values in the low micromolar range (2.79–8.17 μM). acs.org The most potent compound in this series was a 4-OCH3 substituted bisindole derivative, which recorded an IC50 of 2.79 μM. acs.org

Other research efforts have focused on different sulfonamide-based derivatives, demonstrating broad applicability. Novel pyrimidine-tethered spirochromane-based sulfonamides have shown strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govmalariaworld.orgnih.gov This indicates that the sulfonamide moiety can be part of molecular structures that overcome common resistance mechanisms. nih.govmalariaworld.org These findings underscore the potential of indole-sulfonamide derivatives as a valuable chemical scaffold for the development of new antimalarial drugs to address the ongoing challenge of drug resistance. acs.orgnih.gov

Table 4: Antimalarial Activity of Indole-Sulfonamide Derivatives

| Compound Class | P. falciparum Strain(s) | Activity Metric | Value Range |

|---|---|---|---|

| Bisindole/Trisindole-sulfonamides | K1 (multidrug-resistant) | IC_50 | 2.79–8.17 µM |

| Pyrimidine-tethered sulfonamides | 3D7 (CQ-sensitive), W2 (CQ-resistant) | IC_50 | Single-digit µM |

Structure Activity Relationship Sar Investigations of 6 Hydroxy 1h Indole 2 Sulfonamide Analogues

Impact of Substituents on Indole (B1671886) Ring System

The indole nucleus serves as a versatile template, and its substitution pattern profoundly influences the pharmacological profile of the resulting compounds. Researchers have extensively studied how the placement and nature of different functional groups on the indole ring affect the molecule's interaction with biological targets.

The position of the hydroxyl (-OH) group on the indole ring system is a critical determinant of biological activity. Studies comparing hydroxylated bis-indole derivatives have shown that the location of this group influences the compound's polarizability, which in turn affects its activity. For instance, in a series of bis-indoles evaluated for anticancer properties, compounds with a hydroxyl group at the ortho position (2-OH) of a central benzene ring, such as compound 36 , showed potent activity against HuCCA-1 and A549 cancer cell lines. This was attributed to the formation of hydrogen bonds with key amino acid residues like Met793 and Cys797. nih.gov

In contrast, analogues with the hydroxyl group at the para position (4-OH), like compound 29 , also displayed significant cytotoxic activities. nih.gov The difference in activity between the 2-OH and 4-OH substituted compounds, despite having the same mass descriptors, was linked to variations in their polarizability. nih.gov Generally, the introduction of an electron-donating hydroxyl group, regardless of its position, was found to improve cytotoxic activities compared to analogues bearing electron-withdrawing groups. nih.gov

Table 1: Effect of Hydroxy Group Position on Cytotoxic Activity (IC50 in µM) of Selected Bis-indole Analogues

| Compound | -OH Position | R Group | HuCCA-1 | HepG2 | A549 | MOLT-3 |

|---|---|---|---|---|---|---|

| 29 | 4-OH | 4-Cl | 11.33 | 10.45 | 10.02 | 3.01 |

| 36 | 2-OH | 4-Cl | 9.14 | 8.41 | 8.51 | 3.13 |

| 27 | 4-OH | 4-CH3 | >50 | 9.41 | >50 | 1.25 |

| 34 | 2-OH | 4-CH3 | >50 | 15.24 | >50 | 2.35 |

Substitutions with alkyl, aryl, and heteroaryl groups at various positions on the indole scaffold have been shown to significantly modulate biological activity. In studies of bis-indole sulfonamides, the nature of the substituent on the distal benzene rings played a crucial role. For example, derivatives with 4-trifluoromethyl (30 ) and 4-chloro (29 , 36 ) groups exhibited the most promising and broad-spectrum cytotoxic activities. acs.org The high polarizability of chloro-derivatives and the electronic properties of the trifluoromethyl group were key contributors to their potency. nih.govacs.org Conversely, derivatives with a methyl group (27 , 34 ) were often ranked as the least potent in their respective series. nih.gov

The presence of a hydrogen atom on the indole nitrogen is often considered crucial for antiproliferative activity, as N-substituted indole analogues generally exhibit reduced potency. researchgate.net Furthermore, substitutions at the C5-position of the indole ring have been explored. While groups like methoxy (B1213986) and fluorine at C5 were found to be detrimental to receptor affinity in one study of N-arylsulfonylindoles, the exploration of aryl groups attached to the sulfonamide revealed that substituents like a p-iodophenyl group could lead to high affinity. nih.gov This suggests a complex interplay between the substitution pattern on the indole and other parts of the molecule.

The introduction of polar groups such as amide, formyl, and nitrile at the C3-position of the indole ring has been investigated as a strategy to improve physicochemical properties and potency. These modifications can enhance drug-like characteristics, for instance by increasing the Polar Surface Area (PSA). nih.govcsic.es

In a series of indolesulfonamides designed as antimitotic agents, the incorporation of amide, formyl, or nitrile groups at the indole 3-position was shown to be beneficial. nih.govcsic.es Specifically, nitrile-substituted compounds 15 and 16 were identified as potent polar analogues, representing a promising class of new antimitotics. nih.govcsic.es These substitutions are thought to provide an optimal balance of anti-proliferative potency and polarity, which can lead to reduced toxicity. nih.govcsic.es The direct C3-amidation of indoles is a valuable synthetic strategy to access these biologically important 3-aminoindoles. nih.gov Synthetic transformations can also convert a formyl group into other functionalities like benzyl alcohol or nitrile, further diversifying the accessible analogues. acs.org

Modulations on the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore, and modifications to this moiety, including substitutions on the nitrogen atom and its point of attachment to aromatic systems, are critical for tuning the biological activity of the parent compound.

The substitution pattern on the sulfonamide nitrogen atom has a direct impact on the potency and selectivity of indole-sulfonamide derivatives. Research on indolesulfonamides as tubulin inhibitors revealed that substitutions on the sulfonamide nitrogen significantly affect antiproliferative activity. nih.govcsic.es

It was found that methylated sulfonamides were more potent than analogues bearing large and polar substituents on the nitrogen. nih.govcsic.es This suggests that steric bulk and excessive polarity at this position can be detrimental to the interaction with the biological target. The primary sulfonamide group (-SO2NH2) itself is a crucial zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors, where the negatively charged nitrogen coordinates with the metal ion. mdpi.com Therefore, modifications at this position must be carefully considered to maintain or enhance this binding capability. The development of synthetic methods allowing for selective modification of sulfonamides is crucial for exploring these SARs. rsc.org

The position at which the sulfonamide group is attached to an aromatic ring can significantly alter the activity of the molecule. This is often due to the specific spatial arrangement required for optimal interaction with the target protein. In a study of bis-indole derivatives, the position of a nitro group on the terminal benzenesulfonamide rings influenced cytotoxic activity. acs.org For both 2-OH and 4-OH bis-indole series, substitution at the 4-position of the benzene ring (R = 4-NO2) resulted in compounds with the best activities compared to those with substitutions at the 2- or 3-positions. acs.org

The interaction between the sulfonamide moiety and aromatic rings, including potential NH-π interactions, can stabilize the conformation of the molecule, which has implications for rational drug design. nih.govvu.nlresearchgate.net These through-space interactions can be fine-tuned by substituents on the aromatic rings, affecting the acidity and proton affinity of the sulfonamide. vu.nl The development of efficient catalytic methods for coupling sulfonamides to various aryl and heteroaryl halides allows for a broad exploration of these positional effects. princeton.edu

Table 2: Effect of Nitro Group Position on the Benzenesulfonamide Ring on Cytotoxic Activity (IC50 in µM) against MOLT-3 Cells

| Compound | -OH Position on Central Ring | -NO2 Position on Sulfonamide Ring | IC50 (µM) |

|---|---|---|---|

| 31 | 4-OH | 4-NO2 | 2.41 |

| 33 | 4-OH | 2-NO2 | 2.84 |

| 32 | 4-OH | 3-NO2 | 3.06 |

| 37 | 2-OH | 4-NO2 | 3.08 |

| 38 | 2-OH | 3-NO2 | 3.12 |

| 39 | 2-OH | 2-NO2 | 3.24 |

Influence of Substituent Regioisomerism on Biological Outcomes

The precise placement of substituents on the aromatic rings of indole-sulfonamide derivatives plays a critical role in determining their biological activity. Investigations into the regioisomerism of these compounds have revealed that even minor changes in substituent positioning can lead to significant differences in potency and selectivity.

In a study focused on a series of indole-sulfonamide derivatives, the position of a nitro (NO2) group on the benzene sulfonamide ring was varied to assess its impact on antimalarial and anticancer activities. The results demonstrated a clear preference for substitution at the para- (4-) position for enhanced biological outcomes nih.gov. Specifically, when the NO2 group was moved from the para- to the meta- (3-) and then to the ortho- (2-) position, a general trend of decreased activity was observed. This suggests that the steric and electronic properties of the substituent in the para-position are optimal for interaction with the biological target nih.gov.

For instance, in a series of hydroxyl-containing bisindoles, the derivative with a 4-NO2 substituent exhibited the most potent activity against the MOLT-3 cancer cell line. A similar trend was observed in other related series, where the 4-substituted analogues consistently outperformed their 2- and 3-substituted counterparts nih.gov. This highlights the sensitivity of the binding pocket to the spatial arrangement of substituents on the sulfonamide portion of the molecule.

The following table summarizes the influence of the nitro group's position on the biological activity of a representative series of indole-sulfonamide analogues.

| Compound Series | Substituent (R) | Position on Benzene Ring | Relative Biological Activity |

|---|---|---|---|

| Series H (hydroxyl-containing bisindoles) | NO2 | 4- (para) | Most Active |

| Series H (hydroxyl-containing bisindoles) | NO2 | 3- (meta) | Less Active |

| Series H (hydroxyl-containing bisindoles) | NO2 | 2- (ortho) | Least Active |

| Series I (hydroxyl-containing bisindoles) | NO2 | 4- (para) | Most Active |

| Series I (hydroxyl-containing bisindoles) | NO2 | 3- (meta) | Less Active |

| Series I (hydroxyl-containing bisindoles) | NO2 | 2- (ortho) | Least Active |

These findings underscore the importance of optimizing the substitution pattern on the benzene sulfonamide ring to achieve maximal biological effect. The para-position appears to be a privileged site for substitution in this class of compounds, likely due to favorable interactions with the target protein.

Linker Chemistry and Conformational Flexibility

Role of Amide Linker Length in Target Binding

The length of an amide linker in drug-like molecules is a critical parameter that can significantly influence target binding and, consequently, biological activity. Studies on various classes of compounds, including those with an indole core, have demonstrated that an optimal linker length is often required for effective interaction with the target protein.

In a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the length of the alkyl chain within the amide linker was varied to investigate its effect on antimicrobial and antitubercular activities researchgate.net. While this study did not focus on 6-Hydroxy-1H-indole-2-sulfonamide specifically, it provides valuable insights into the role of linker length in related indole-containing amide structures. The research suggests that the linker's length and flexibility are key to correctly positioning the pharmacophoric groups within the binding site of the target enzyme or receptor.

Furthermore, research on dimeric aminoglycosides has shown that both the length and the composition of the linker tethering the two monomeric units can lead to substantial differences in ribosomal RNA selectivity and enzymatic activity nih.gov. This principle can be extrapolated to the design of this compound analogues, where an amide linker might be used to connect the core scaffold to another binding moiety. An inappropriately short or long linker could lead to steric clashes or an inability to reach and effectively engage with the target, respectively.

The following table illustrates the general principle of how amide linker length can impact biological activity based on findings from related compound classes.

| Linker Length | Potential Impact on Target Binding | Expected Biological Outcome |

|---|---|---|

| Too Short | Inability to bridge key interaction points in the binding site; potential for steric hindrance. | Low or no activity. |

| Optimal Length | Allows for ideal positioning of pharmacophores to maximize favorable interactions with the target. | High activity. |

| Too Long | Increased conformational flexibility may lead to an entropic penalty upon binding; may adopt non-productive binding modes. | Reduced activity. |

Therefore, the systematic variation of the amide linker length is a crucial step in the lead optimization process for this compound analogues to ensure optimal interaction with their biological target.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For a drug molecule to exert its effect, it must adopt a specific "bioactive conformation" that is complementary to the binding site of its target protein. Understanding the conformational preferences of this compound analogues is therefore essential for rational drug design.

Molecular modeling and computational techniques, such as molecular dynamics simulations, are powerful tools for exploring the conformational landscape of flexible molecules and identifying low-energy, stable conformations that are likely to be biologically relevant mdpi.comscilit.com. For instance, studies on the bioactive conformation of the octapeptide hormone Angiotensin II have utilized these methods to understand how it adapts its shape when approaching its receptor nih.gov.

The bioactive conformation is the specific spatial arrangement a molecule adopts to bind to its biological target. It is often one of the lower-energy conformations that the molecule can access in solution. Identifying this conformation is a key goal of drug discovery, as it allows for the design of more rigid analogues that are "pre-organized" for binding, which can lead to improved potency and selectivity. Techniques such as X-ray crystallography of ligand-protein complexes are invaluable for directly observing the bioactive conformation nih.gov.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule, or ligand, might bind to a macromolecular target, typically a protein.

Prediction of Binding Modes with Protein Targets (e.g., Tubulin, CAs, Kinases)

For a compound like 6-Hydroxy-1H-indole-2-sulfonamide, which possesses structural motifs common to enzyme inhibitors, molecular docking simulations would be a primary step. The indole (B1671886) and sulfonamide moieties are present in many biologically active compounds. For instance, indole derivatives have been investigated as tubulin polymerization inhibitors, and sulfonamides are a classic zinc-binding group in carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov

A typical docking study would involve preparing a 3D model of this compound and docking it into the active sites of various protein targets. The output would be a series of predicted binding poses, ranked by a scoring function that estimates the binding affinity.

Illustrative Predicted Binding Poses for this compound (Note: The following table is for illustrative purposes only, as specific docking studies for this compound are not available.)

| Protein Target | Predicted Binding Site | Key Interacting Residues (Hypothetical) | Docking Score (Arbitrary Units) |

|---|---|---|---|

| Tubulin | Colchicine Binding Site | Cys241, Leu255, Asn258 | -8.5 |

| Carbonic Anhydrase II | Active Site Zinc Ion | His94, His96, His119, Thr199 | -9.2 |

| p38 MAP Kinase | ATP-binding pocket | Met109, Gly110, Lys53 | -7.8 |

Post-docking analysis would focus on the specific non-covalent interactions that stabilize the predicted binding pose. For this compound, the hydroxyl (-OH) and sulfonamide (-SO2NH2) groups are potent hydrogen bond donors and acceptors. The indole ring itself can participate in π-π stacking and hydrophobic interactions.

Potential Ligand-Receptor Interactions for this compound (Note: This table is illustrative and based on general chemical principles.)

| Interaction Type | Potential Participating Moiety |

|---|---|

| Hydrogen Bonding | 6-hydroxyl group, Sulfonamide N-H and O atoms, Indole N-H |

| Hydrophobic Interactions | Indole bicyclic ring system |

| π-π Stacking | Indole aromatic ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Coordination | Sulfonamide group with a metallic cofactor (e.g., Zn2+ in CAs) |

By comparing the docking results across different protein targets, researchers could hypothesize about the selectivity of this compound. The shape, size, and electrostatic properties of the compound would be matched against the topology and chemical environment of the binding pockets to understand why it might prefer one target over another. This is crucial for predicting potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model for a single compound cannot be built, this section describes how this compound could be incorporated into such a study with a library of analogues.

Development of Predictive Models for Biological Activity

To develop a QSAR model, a set of structurally related indole-2-sulfonamide derivatives would need to be synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition). nih.gov A predictive model would then be generated using statistical methods like multiple linear regression or machine learning algorithms. Such models are valuable for predicting the activity of yet-to-be-synthesized compounds.

Identification of Key Molecular Descriptors Governing Activity

A primary outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), or hydrophobic (e.g., LogP). For a series of compounds including this compound, a QSAR study might reveal, for example, that a higher electronegativity descriptor value at a particular position on the indole ring enhances inhibitory activity. nih.gov

Illustrative Key Molecular Descriptors from a Hypothetical QSAR Study (Note: This table illustrates the type of output from a QSAR study and is not based on specific data for the target compound.)

| Molecular Descriptor | Correlation with Activity | Implication for this compound |

|---|---|---|

| LogP (Hydrophobicity) | Positive | The relatively nonpolar indole core may be favorable. |

| Hydrogen Bond Donors | Positive | The hydroxyl and sulfonamide groups are likely key contributors. |

| Molecular Volume | Negative | A bulky substituent at a certain position may decrease activity. |

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic and geometric features of molecules with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). researchgate.netmdpi.com This process involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable conformation of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole ring and the orientation of the sulfonamide and hydroxyl groups are critical determinants of the molecule's interaction with biological targets. mdpi.com

Interactive Table: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Value (Å/°) |

| C-C (indole) | ~1.37-1.41 Å |

| C-N (indole) | ~1.38 Å |

| S-N | ~1.63 Å |

| S=O | ~1.43 Å |

| C-S | ~1.77 Å |

| O-H | ~0.96 Å |

| Indole Ring Dihedral | < 1° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.compearson.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. For this compound, the distribution of HOMO and LUMO densities would likely be concentrated on the electron-rich indole ring and the electron-withdrawing sulfonamide group, respectively.

Interactive Table: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.org It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds. researchgate.net For this compound, NBO analysis could reveal the extent of electron delocalization from the hydroxyl group and the indole nitrogen into the aromatic system, as well as the stabilizing interactions involving the sulfonamide group.

Non-Linear Optical (NLO) properties describe how a material's optical properties change under a strong electromagnetic field. rsc.org Molecules with significant NLO properties have potential applications in optoelectronics and photonics. researchgate.netnih.gov The NLO response is related to the molecular hyperpolarizability (β). The presence of donor (hydroxyl and indole NH) and acceptor (sulfonamide) groups connected by a π-conjugated system in this compound suggests that it may exhibit NLO behavior. researchgate.net Computational assessment of its dipole moment, polarizability, and first-order hyperpolarizability can quantify this potential. nih.gov

Interactive Table: NBO and NLO Properties of this compound (Illustrative)

| Parameter | Value |

| NBO Charge on O (hydroxyl) | -0.65 e |

| NBO Charge on S (sulfonamide) | +1.50 e |

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~15 x 10⁻³⁰ esu |

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. The predicted λmax values for this compound would likely correspond to π-π* transitions within the indole ring.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the N-H stretch of the indole and sulfonamide groups, and the symmetric and asymmetric stretches of the S=O bonds. nih.gov

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Peak/Signal | Predicted Value |

| UV-Vis | λmax | ~280 nm |

| IR | ν(O-H) | ~3500 cm⁻¹ |

| IR | ν(N-H, indole) | ~3400 cm⁻¹ |

| IR | ν(S=O, asym) | ~1350 cm⁻¹ |

| IR | ν(S=O, sym) | ~1160 cm⁻¹ |

| ¹H NMR | δ(OH) | ~9.5 ppm |

| ¹H NMR | δ(NH, indole) | ~11.0 ppm |

| ¹³C NMR | δ(C-OH) | ~155 ppm |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, often in a simulated biological environment. peerj.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes, flexibility, and interactions of this compound. nih.gov For example, an MD simulation could be used to study the stability of the compound when bound to a target protein, revealing key interactions and the role of water molecules in the binding site. nih.govmdpi.com This information is crucial for understanding its mechanism of action and for the design of more potent analogs.

Future Research Directions and Unexplored Avenues

Design of Novel 6-Hydroxy-1H-indole-2-sulfonamide Analogues with Enhanced Potency

The indole (B1671886) nucleus is a "privileged" scaffold in drug discovery, and its substitution pattern significantly influences biological activity. acs.org Future research should systematically explore the structure-activity relationships (SARs) of this compound to design analogues with improved potency and selectivity.

Key strategies for analogue design include:

Modification of the Indole Core: Strategic substitution on the indole ring can modulate the electronic and steric properties of the molecule. For instance, the introduction of different functional groups at various positions on the indole ring has been shown to impact the anti-tubercular activity of indole-2-carboxamides. A catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed, which could facilitate the creation of a diverse library of analogues. acs.org

Alterations to the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore, capable of forming key interactions with biological targets. nih.gov Modifications to this group, such as N-alkylation or N-arylation, could lead to enhanced binding affinity and improved pharmacokinetic properties.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active motifs is a promising approach. This "hybridization" can result in compounds with dual or multi-target activity, potentially leading to synergistic therapeutic effects. For example, novel urea (B33335) derivatives of indole-3-sulfonamide have been synthesized and shown to be selective inhibitors of carbonic anhydrase II. acs.org

| Compound Name | Chemical Structure | Key Features |

| This compound | C₈H₈N₂O₃S | Parent compound with a hydroxyl group at the 6-position and a sulfonamide at the 2-position. |

| Indole-3-sulfonamide urea derivatives | Varies | Incorporates a urea moiety, demonstrating the potential for hybrid drug design. acs.org |

| N-aroyl-2-oxindole benzenesulfonamide | Varies | Demonstrates modification of the indole core to an oxindole (B195798) and N-acylation. |

Exploration of Additional Biochemical Targets and Signaling Pathways

While the primary biological targets of this compound may be inferred from related compounds, a comprehensive understanding of its mechanism of action requires further investigation. Future studies should aim to identify and validate its biochemical targets and elucidate its impact on relevant signaling pathways.

Potential areas of exploration include:

Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, and several indole-based sulfonamides have shown potent and selective inhibition of various CA isoforms, including those associated with cancer (hCA IX and XII). nih.gov Investigating the inhibitory activity of this compound against a panel of CA isoforms could reveal novel therapeutic applications. For example, a series of indole-based benzenesulfonamides were found to be potent and selective inhibitors of human carbonic anhydrase II. nih.gov

Fructose-1,6-bisphosphatase (FBPase): N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as potent inhibitors of FBPase, a key enzyme in gluconeogenesis, suggesting a potential role in the treatment of type II diabetes. mdpi.com

Kinase Inhibition: The indole scaffold is present in numerous kinase inhibitors. Recent studies have reported on indole derivatives with promising antiproliferative activity as dual or multikinase inhibitors. mdpi.com Screening this compound and its analogues against a broad panel of kinases could uncover novel anticancer agents.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme and a target for cancer immunotherapy. Novel hydroxyamidine derivatives have been identified as potent and selective IDO1 inhibitors through structure-based drug design. acs.org Given the structural similarities, exploring the potential of this compound derivatives as IDO1 inhibitors is a worthwhile pursuit.

Advanced Computational Approaches for Rational Drug Design

Computational methods are indispensable tools for accelerating the drug discovery process. biorxiv.orgyoutube.com The rational design of novel this compound analogues can be significantly enhanced by employing a variety of in silico techniques.

Key computational approaches include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of molecules with their biological activity. These models can guide the design of new analogues with improved potency. A systematic computational study on N-arylsulfonyl-indole-2-carboxamide derivatives included the development of 3D-QSAR models. mdpi.com

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues to the active site of a target protein. This information is crucial for understanding the molecular basis of inhibition and for designing modifications that enhance binding.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries for novel scaffolds that could be developed into new lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. mdpi.com

| Computational Method | Application in Drug Design |

| 3D-QSAR | Predicts biological activity based on 3D molecular properties. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. |

| Pharmacophore Modeling | Identifies the essential features for molecular recognition. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

The development of drug resistance is a major challenge in chemotherapy. Although specific resistance mechanisms to this compound have not been reported, it is prudent to anticipate and investigate potential resistance pathways, particularly if the compound is developed as an antimicrobial or anticancer agent.

Future research in this area should focus on:

Target-Based Resistance: In bacteria, resistance to sulfonamides often arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduce the drug's binding affinity. nih.govdtic.mil Similar mechanisms could emerge for other targets. Structural and enzymatic studies of the target protein from resistant cell lines can elucidate the molecular basis of resistance.

Drug Efflux: Increased expression of efflux pumps that actively transport the drug out of the cell is a common resistance mechanism. Studies should investigate whether this compound is a substrate for known efflux pumps.

Metabolic Inactivation: Cells can develop resistance by upregulating enzymes that metabolize and inactivate the drug. Identifying potential metabolic liabilities of the compound is an important step in designing more robust analogues.

Combination Therapy: A promising strategy to overcome resistance is the use of combination therapy, where this compound is co-administered with another agent that has a different mechanism of action or that inhibits resistance-conferring pathways.

| Resistance Mechanism | Description |

| Target Alteration | Mutations in the drug's target protein that reduce binding affinity. nih.gov |

| Drug Efflux | Increased activity of membrane pumps that expel the drug from the cell. |

| Enzymatic Inactivation | Metabolic modification of the drug to an inactive form. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-1H-indole-2-sulfonamide, and how can researchers optimize yield and purity?

- Methodology : Begin with indole carboxylate precursors (e.g., phenyl indole-2-carboxylate) and employ sulfonylation or hydroxylation reactions under controlled conditions. For example, acetic acid-mediated reflux with sulfonamide donors (e.g., methanesulfonyl chloride) is a common approach . Purification via column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. Monitor reactions with TLC or HPLC to track intermediates.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffer solutions (pH 2–12) and temperatures (4°C–60°C). Analyze degradation products via LC-MS or GC (equipped with SE-30 columns, as validated for indole derivatives) to identify breakdown pathways. Quantify stability using UV-Vis spectroscopy at λmax ≈ 270 nm, typical for indole sulfonamides .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., hydroxy and sulfonamide groups at positions 6 and 2, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold is critical for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assay systems?

- Methodology : Conduct systematic cross-assay comparisons (e.g., enzyme inhibition vs. cell-based assays) to identify confounding factors like solubility or off-target effects. Use molecular docking to predict binding affinities to target proteins (e.g., Flt3 kinase, as seen in structurally related indole sulfonamides) and validate with mutagenesis studies . Triangulate results with orthogonal assays (e.g., SPR for binding kinetics) to minimize false positives .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising its bioactivity?

- Methodology : Modify the sulfonamide group via prodrug approaches (e.g., esterification for enhanced membrane permeability). Evaluate metabolic stability in microsomal assays and correlate with in vivo bioavailability. Use quantitative structure-activity relationship (QSAR) models to balance lipophilicity (logP) and polar surface area (PSA) for optimal absorption .

Q. How can contradictory retention behavior in chromatographic analyses (e.g., GC vs. HPLC) be addressed?

- Methodology : Reconcile discrepancies by standardizing column phases and mobile phases. For GC, use SE-30 columns under isothermal conditions (190°C) to ensure reproducibility . For HPLC, optimize gradients with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak symmetry. Cross-validate with spectroscopic data to confirm compound identity .

Methodological Considerations for Data Integrity

- Handling Contradictions : Apply triangulation (e.g., combining quantitative LC-MS data with qualitative NMR) to validate findings .